
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate is a fluorinated organophosphate compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate typically involves the reaction of 2,2,3,3,4,4,5,5-octafluoropentanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2C5H2F8OH+POCl3→(C5H2F8O)2P(O)OH+3HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can be used in substitution reactions.
Acidic or Basic Conditions: Hydrolysis can be catalyzed by acids or bases.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Phosphoric acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Scientific Research Applications
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty polymers and as a flame retardant.
Mechanism of Action
The mechanism by which bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets through its phosphate group. The fluorinated alkyl chains enhance its stability and reactivity, allowing it to participate in various biochemical and chemical pathways. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules, thereby modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate
- Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate is unique due to its specific combination of fluorinated alkyl chains and a phosphate group. This combination imparts distinct chemical properties, such as high thermal stability, resistance to hydrolysis, and the ability to participate in phosphorylation reactions. These properties make it particularly valuable in applications requiring robust and reactive compounds.
Properties
CAS No. |
2794-65-2 |
|---|---|
Molecular Formula |
C10H7F16O4P |
Molecular Weight |
526.11 g/mol |
IUPAC Name |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate |
InChI |
InChI=1S/C10H7F16O4P/c11-3(12)7(19,20)9(23,24)5(15,16)1-29-31(27,28)30-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2,(H,27,28) |
InChI Key |
LHUPMZNHKMFSEE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)

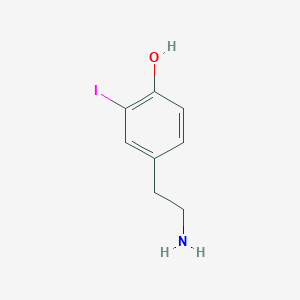
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)

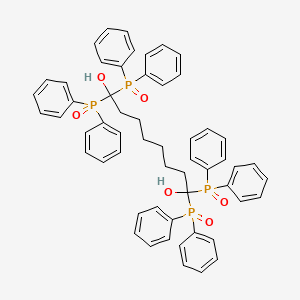

![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)

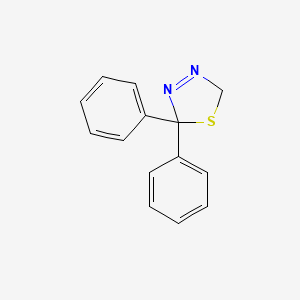
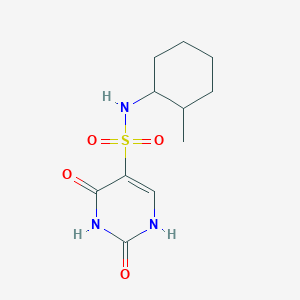

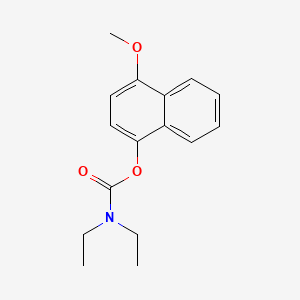
![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)
